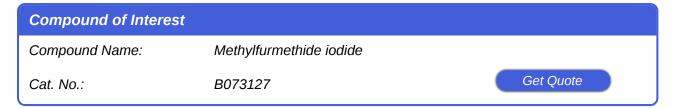


An In-depth Technical Guide to the Synthesis and Purification of Methylfurmethide Iodide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylfurmethide iodide, also known as furtrethonium iodide, is a parasympathomimetic agent that acts as a muscarinic acetylcholine receptor agonist. Its synthesis is a two-step process involving the formation of a tertiary amine intermediate, furfuryl dimethylamine, followed by its quaternization. This guide provides a detailed technical overview of the synthesis and purification of **methylfurmethide iodide**, including experimental protocols, quantitative data, and a visualization of the synthetic workflow and its primary signaling pathway.

Chemical Properties and Data

Methylfurmethide iodide is a quaternary ammonium salt with the following properties:



Property	Value	Reference
IUPAC Name	(Furan-2- ylmethyl)trimethylammonium iodide	
Synonyms	Furtrethonium iodide, Furmethide iodide	[1][2]
CAS Number	541-64-0	[1][2]
Molecular Formula	C8H14INO	
Molecular Weight	267.11 g/mol	
Melting Point	116-120 °C	
Appearance	Crystalline solid	_
Solubility	Soluble in water	_

Synthesis of Methylfurmethide Iodide

The synthesis of **methylfurmethide iodide** is typically achieved in two main stages:

Stage 1: Synthesis of Furfuryl Dimethylamine

The intermediate, furfuryl dimethylamine, is synthesized from furfural via the Leuckart reaction. This reaction is a reductive amination that uses a mixture of dimethylamine and formic acid.[3] [4]

Stage 2: Quaternization of Furfuryl Dimethylamine

The tertiary amine, furfuryl dimethylamine, is then quaternized using methyl iodide to yield the final product, **methylfurmethide iodide**.

Experimental Protocol: Synthesis of Furfuryl Dimethylamine (Leuckart Reaction)

Materials:



- Furfural
- Dimethylamine (40% aqueous solution)
- Formic acid (85%)
- Diethyl ether
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of dimethylamine and formic acid is prepared. For every mole of furfural, approximately 2.5 to 3 moles of dimethylamine and formic acid are used. The mixture is heated to gently reflux.
- Furfural is added dropwise to the refluxing mixture over a period of 1-2 hours.
- After the addition is complete, the reaction mixture is refluxed for an additional 8-12 hours.
 The temperature is typically maintained between 120-130 °C.[4]
- The reaction mixture is then cooled to room temperature and made strongly alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
- The alkaline mixture is transferred to a separatory funnel, and the furfuryl dimethylamine is extracted with diethyl ether (3 x 100 mL).
- The combined ethereal extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
- The crude furfuryl dimethylamine is purified by vacuum distillation.[5] The fraction boiling at approximately 145-150 °C is collected.



Experimental Protocol: Synthesis of Methylfurmethide lodide (Quaternization)

Materials:

- Furfuryl dimethylamine
- Methyl iodide
- Anhydrous diethyl ether or dry benzene
- Standard laboratory glassware for reaction and filtration

Procedure:

- In a round-bottom flask protected from moisture, dissolve the purified furfuryl dimethylamine in a minimal amount of anhydrous diethyl ether or dry benzene.
- Cool the solution in an ice bath.
- Slowly add a slight molar excess (approximately 1.1 equivalents) of methyl iodide to the stirred solution.
- A precipitate of methylfurmethide iodide will begin to form. Allow the reaction to proceed with stirring for 2-4 hours at room temperature, or until precipitation is complete.
- Collect the crystalline product by vacuum filtration.
- Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield methylfurmethide iodide.

Purification of Methylfurmethide Iodide

The primary method for the purification of crude **methylfurmethide iodide** is recrystallization.

Experimental Protocol: Recrystallization



Materials:

- Crude methylfurmethide iodide
- Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether)
- Standard laboratory glassware for recrystallization

Procedure:

- Dissolve the crude methylfurmethide iodide in a minimum amount of the chosen hot recrystallization solvent.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cooling in an ice bath or refrigerator will promote the formation of crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum. The expected melting point of the purified product is in the range of 116-120 °C.

Analytical Data

While specific spectra for **methylfurmethide iodide** are not readily available in the searched literature, characterization of the synthesized product would typically involve the following techniques:

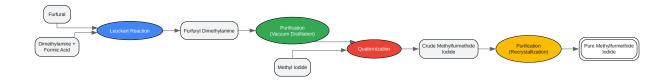
• ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR spectrum of the quaternary ammonium salt would show characteristic peaks for the furan ring protons, the methylene protons adjacent to the furan ring, and the methyl groups on the nitrogen atom. The signal for the methyl groups on the nitrogen would be a singlet and shifted



downfield compared to the N,N-dimethyl groups of the precursor amine. The ¹H NMR spectrum of methyl iodide shows a singlet at approximately 2.16 ppm.[6][7][8]

- Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for the furan ring and C-N bonds would be expected.[9][10]
- Mass Spectrometry: To determine the molecular weight of the cation.
- Melting Point Analysis: To assess purity. A sharp melting point range close to the literature value indicates high purity.

Visualizations Synthesis Workflow



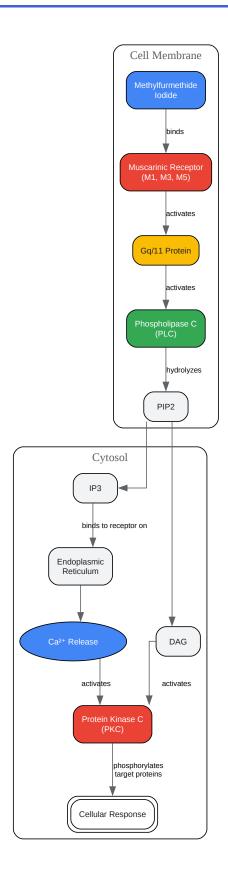
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Caption: Synthesis workflow for methylfurmethide iodide.

Muscarinic Acetylcholine Receptor Signaling Pathway

Methylfurmethide iodide is an agonist for muscarinic acetylcholine receptors, particularly those coupled to Gq/11 proteins (M1, M3, M5 subtypes).[11][12][13] Activation of these receptors initiates a well-defined intracellular signaling cascade.





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Caption: Gq-coupled muscarinic acetylcholine receptor signaling.



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